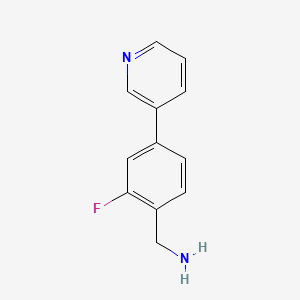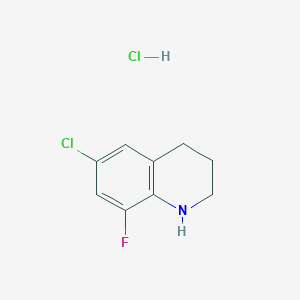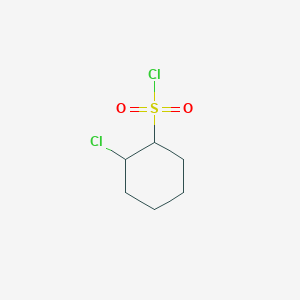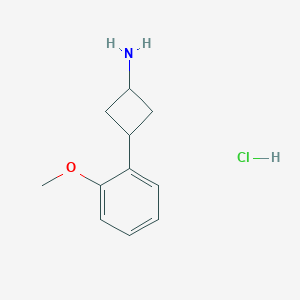
(2-フルオロ-4-(ピリジン-3-イル)フェニル)メタンアミン
概要
説明
“(2-Fluoro-4-(pyridin-3-yl)phenyl)methanamine” is a chemical compound with the CAS Number: 1214371-43-3 . It has a molecular weight of 202.23 . The compound is stored at 4°C and is in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H11FN2/c13-12-6-9(7-14)3-4-11(12)10-2-1-5-15-8-10/h1-6,8H,7,14H2 . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis
“(2-Fluoro-4-(pyridin-3-yl)phenyl)methanamine” is a powder that is stored at 4°C . It has a molecular weight of 202.23 .科学的研究の応用
フッ素化ピリジンの合成
(2-フルオロ-4-(ピリジン-3-イル)フェニル)メタンアミンなどのフッ素化ピリジンは、興味深く珍しい物理的、化学的、生物学的特性のために、大きな関心を集めています . それらは塩基性を低減し、通常、塩素化および臭素化類似体よりも反応性が低くなります . それらは、除草活性を持つさまざまな化合物の合成に使用されます .
化学合成におけるビルディングブロック
(2-フルオロ-4-(ピリジン-3-イル)フェニル)メタンアミンは、さまざまな複雑な分子の合成におけるビルディングブロックとして使用できます . それは、潜在的な生物学的活性を有するさまざまな誘導体を調製するために使用できます .
血管内皮増殖因子受容体2(VEGFR-2)および血小板由来増殖因子-β(PDGF-β)の阻害剤
(2-フルオロ-4-(ピリジン-3-イル)フェニル)メタンアミンに類似した化合物は、肝線維症におけるコラーゲン沈着に関与するVEGFR-2およびPDGF-βを阻害することが示されています .
抗増殖剤
(2-フルオロ-4-(ピリジン-3-イル)フェニル)メタンアミンの誘導体は合成され、9つの異なる癌の種類の国立癌研究所(NCI)-60ヒト癌細胞株に対して、in vitro抗増殖スクリーニングにかけられました .
抗ウイルス剤
(2-フルオロ-4-(ピリジン-3-イル)フェニル)メタンアミンに類似した化合物は、コクサッキーB4ウイルスに対して強力な抗ウイルス活性を示しました .
コラーゲンプロリル-4-ヒドロキシラーゼ(CP4H)の阻害剤
(2-フルオロ-4-(ピリジン-3-イル)フェニル)メタンアミンに類似した化合物は、ケロイド線維芽細胞または慢性肝傷害のCCl4モデルにおけるコラーゲン合成に関与するCP4Hを阻害することが示されています .
Safety and Hazards
作用機序
Target of Action
The primary targets of a compound are usually proteins or enzymes in the body that the compound interacts with. For example, many drugs target receptors on the surface of cells, which can trigger a cascade of reactions within the cell when activated. Without specific studies on (2-fluoro-4-(pyridin-3-yl)phenyl)methanamine, it’s difficult to identify its exact targets .
Mode of Action
The mode of action refers to how the compound interacts with its targets. This could involve binding to a receptor, inhibiting an enzyme, or interacting with DNA. The exact mode of action would depend on the compound’s chemical structure and the nature of its targets .
Biochemical Pathways
Once a compound interacts with its targets, it can affect various biochemical pathways in the body. These pathways are a series of chemical reactions that occur in cells, and they can influence a wide range of processes, from metabolism to cell growth. Without specific information on (2-Fluoro-4-(pyridin-3-yl)phenyl)methanamine, it’s hard to say which pathways it might affect .
Pharmacokinetics
This refers to how the compound is absorbed, distributed, metabolized, and excreted by the body (often abbreviated as ADME). Factors such as the compound’s chemical structure, formulation, and route of administration can all influence its pharmacokinetics .
Result of Action
The result of the compound’s action would be the physiological or biochemical changes that occur in the body as a result of its interaction with its targets. This could include changes in cell function, alterations in biochemical pathways, or even the death of cells .
Action Environment
The action environment refers to the conditions under which the compound exerts its effects. This can include factors such as the pH of the environment, the presence of other compounds, and the specific type of cells or tissues where the compound is active .
生化学分析
Biochemical Properties
(2-Fluoro-4-(pyridin-3-yl)phenyl)methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind with high affinity to certain receptors, influencing their activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme or receptor .
Cellular Effects
The effects of (2-Fluoro-4-(pyridin-3-yl)phenyl)methanamine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles and metabolic fluxes within the cell . These changes can result in altered cellular behavior, such as increased proliferation or apoptosis.
Molecular Mechanism
At the molecular level, (2-Fluoro-4-(pyridin-3-yl)phenyl)methanamine exerts its effects through various mechanisms. It can bind to biomolecules, leading to enzyme inhibition or activation. This binding often involves specific interactions with amino acid residues within the enzyme’s active site. Additionally, (2-Fluoro-4-(pyridin-3-yl)phenyl)methanamine can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2-Fluoro-4-(pyridin-3-yl)phenyl)methanamine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that (2-Fluoro-4-(pyridin-3-yl)phenyl)methanamine remains stable under specific conditions but may degrade over extended periods, leading to reduced efficacy . Long-term exposure to the compound can result in sustained changes in cellular behavior, which are important for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of (2-Fluoro-4-(pyridin-3-yl)phenyl)methanamine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function or protection against certain diseases. At higher doses, toxic or adverse effects can occur, including cellular damage or organ toxicity . Understanding the dosage-response relationship is crucial for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
(2-Fluoro-4-(pyridin-3-yl)phenyl)methanamine is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of (2-Fluoro-4-(pyridin-3-yl)phenyl)methanamine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these processes is important for predicting the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
(2-Fluoro-4-(pyridin-3-yl)phenyl)methanamine exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for understanding the compound’s mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
(2-fluoro-4-pyridin-3-ylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2/c13-12-6-9(3-4-10(12)7-14)11-2-1-5-15-8-11/h1-6,8H,7,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJWZMHBVNFMOBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=C(C=C2)CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-8-carboxylate hydrochloride](/img/structure/B1463562.png)


![2-chloro-N-[2-(3-fluorophenoxy)ethyl]acetamide](/img/structure/B1463567.png)

![9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine dihydrochloride](/img/structure/B1463570.png)


![[4-Bromo-2-(trifluoromethyl)phenyl]hydrazine](/img/structure/B1463575.png)
![N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-2-chloroacetamide](/img/structure/B1463576.png)
![N-methyl-1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-amine](/img/structure/B1463578.png)
